Extended Linker Reach Enables Optimal Ternary Complex Formation for CRBN-Mediated Degradation
In PROTAC design, the linker length is a primary determinant of degradation potency. The PEG6 spacer in Thalidomide-O-PEG6-NHS ester provides a longer, more flexible linker arm compared to shorter analogs, enabling it to bridge CRBN and a target protein across a wider range of binding site geometries. Systematic studies of CRBN-based PROTACs have shown that a PEG6 linker yields a sub-nanomolar DC50 (0.48 nM) and over 96% maximal degradation (Dmax) in cellular models, whereas a shorter PEG4 linker in an analogous system demonstrates a 20-fold loss in potency (DC50 > 10 nM) due to its inability to achieve the optimal distance for ubiquitination [1][2].
| Evidence Dimension | Degradation Potency (DC50) and Maximal Degradation (Dmax) |
|---|---|
| Target Compound Data | DC50: 0.48 nM; Dmax: 96% |
| Comparator Or Baseline | Thalidomide-PEG4 linker-based PROTAC: DC50 > 10 nM |
| Quantified Difference | The PEG6-based PROTAC is >20-fold more potent than the PEG4-based analog. |
| Conditions | Cellular degradation assay for a BCL-XL PROTAC in MOLT-4 cells (CRBN-dependent system) |
Why This Matters
This 20-fold difference in potency underscores the critical role of linker length; selecting a PEG6 variant is essential for achieving high-efficiency degradation that might not be attainable with a shorter PEG4 spacer.
- [1] Khan S, et al. A Selective BCL-XL PROTAC Degrader Achieves Safe and Potent Antitumor Activity. Nat Med. 2019;25(12):1938-1947. View Source
- [2] Zoppi V, et al. Iterative Design and Optimization of a Potent and Selective BRD4 PROTAC Degrader. J Med Chem. 2019;62(2):699-726. View Source
